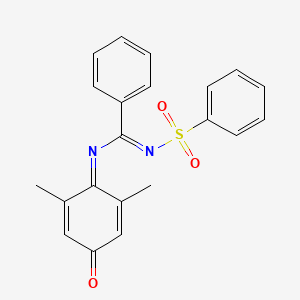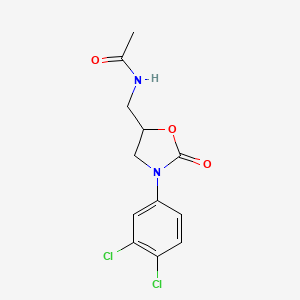
N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various acetamide derivatives has been a subject of interest in recent research. In one study, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a multi-step process. This involved converting aromatic organic acids into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally reacting these with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH to yield the target compounds . Another study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using 4-chlorophenoxyacetic acid as a precursor. The process included esterification, treatment with hydrazine hydrate, ring closure, and substitution at the thiol position with electrophiles to obtain the final products .
Molecular Structure Analysis
The molecular structures of the synthesized acetamide derivatives were confirmed using various spectroscopic techniques. In the first study, the confirmation was based on ^1H-NMR, IR, and mass spectral data . Similarly, the second study utilized IR, ^1H-NMR, and EI-MS spectral analysis to unequivocally confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . These analyses are crucial for ensuring the correct molecular structure of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamide derivatives are characterized by their complexity and the need for precise conditions. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols requires careful control of reaction conditions to ensure successful ring closure and the desired substitution patterns . The reactions are designed to introduce specific functional groups that confer the desired biological activity to the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. Although the specific physical properties are not detailed in the provided data, the chemical properties are inferred from the biological activity assays. The compounds synthesized in the first study were found to be active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential as inhibitors for these enzymes . The second study reported that the synthesized derivatives exhibited significant antibacterial activity against various bacterial strains and moderate anti-enzymatic potential against α-chymotrypsin enzyme . Additionally, the cytotoxicity data suggested that substitutions on the oxadiazole moiety could lead to less cytotoxic compounds .
Biological Activity and Case Studies
The biological screening of the synthesized acetamide derivatives has revealed promising results. The compounds from the first study showed relative activity against acetylcholinesterase, which is an important target in the treatment of neurodegenerative diseases like Alzheimer's . In the second study, the derivatives displayed potent antibacterial activity, with one compound, in particular, showing remarkable activity compared to the standard antibiotic ciprofloxacin . Furthermore, the third study reported significant hypoglycemic activity in an animal model, indicating potential applications in the management of diabetes . These case studies highlight the therapeutic potential of the synthesized acetamide derivatives in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds related to "N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide". These compounds were screened for their antimicrobial activity against different micro-organisms, and their structures were established using elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).
Anticonvulsant Activity
- Research was conducted to synthesize and evaluate the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives. The study involved molecular docking and in vivo experiments, focusing on pentylenetetrazole-induced seizures in mice. The findings highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).
Photovoltaic Efficiency and Ligand-Protein Interactions
- A study investigated the photochemical and thermochemical modeling of similar bioactive benzothiazolinone acetamide analogs. The compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. Molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Anticancer Agents
- Research into 5-methyl-4-phenyl thiazole derivatives, structurally related to the compound , assessed their potential as anticancer agents. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Antibacterial Agents
- Another study synthesized and evaluated N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives for their antibacterial activity. The findings demonstrated moderate to good activity against both gram-positive and gram-negative bacteria (Baviskar, Khadabadi, & Deore, 2013).
Eigenschaften
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHUSNFBBWOTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

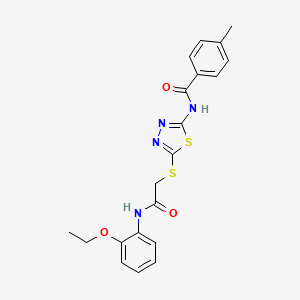
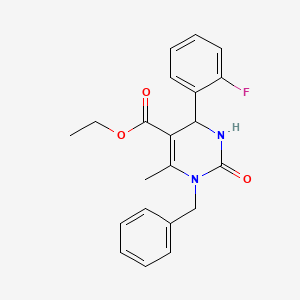
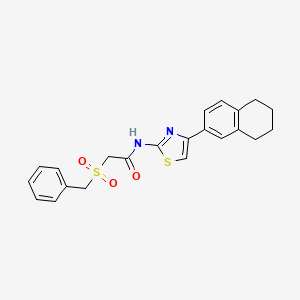
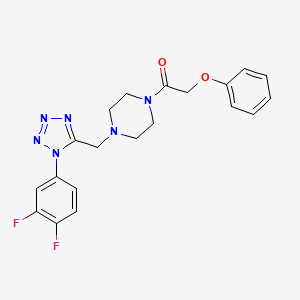

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)
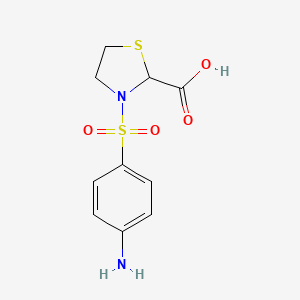
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)
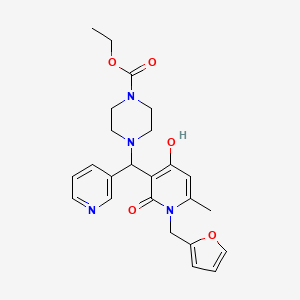
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)
